An In-depth Technical Guide to the Chemical Structure and Properties of 8-Heptadecene
An In-depth Technical Guide to the Chemical Structure and Properties of 8-Heptadecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Heptadecene, a long-chain alkene. It details the molecule's chemical structure, isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Isomerism
8-Heptadecene is an unsaturated hydrocarbon with the chemical formula C₁₇H₃₄.[1][2][3][4] Its structure consists of a seventeen-carbon chain with a single double bond located at the eighth carbon position. The presence of this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z) and trans-(E)-8-Heptadecene.
The IUPAC names for these isomers are (Z)-heptadec-8-ene and (E)-heptadec-8-ene, respectively.[3][4] The spatial arrangement of the alkyl groups attached to the double-bonded carbons defines the isomer, which in turn influences the molecule's physical properties and biological activity.
Caption: Chemical structures of cis-(Z) and trans-(E) isomers of 8-Heptadecene.
Physicochemical and Quantitative Data
A summary of the key quantitative data for 8-Heptadecene is presented below. It is important to note that many of the physical properties are estimated values derived from computational models, as experimental data for this specific compound is limited in the literature.
| Property | Value | Data Type |
| Molecular Formula | C₁₇H₃₄ | --- |
| Molecular Weight | 238.45 g/mol | --- |
| Normal Boiling Point | 305.41 °C (578.56 K) (est.) | Estimated |
| Normal Melting Point | 3.12 °C (276.27 K) (est.) | Estimated |
| Density | 0.783 g/cm³ (est.) | Estimated |
| Vapor Pressure | 0.001 mmHg @ 25 °C (est.) | Estimated |
| Water Solubility | 0.00046 mg/L @ 25 °C (est.) | Estimated |
| LogP (Octanol/Water) | 8.5 - 8.96 (est.) | Estimated |
| Kovats Retention Index | (Z)-isomer: 1664.4 - 1666 (non-polar column) | Experimental |
| (E)-isomer: 1670 - 1680 (non-polar column) | Experimental | |
| (Z)-isomer: 1699 - 1699.2 (polar column) | Experimental | |
| (E)-isomer: 1705 - 1718 (polar column) | Experimental |
Experimental Protocols
Synthesis of 8-Heptadecene via Wittig Reaction
The synthesis can be designed to produce either the (Z) or (E) isomer with some degree of selectivity based on the reaction conditions and the nature of the ylide.[6] Non-stabilized ylides, which would be used for 8-heptadecene synthesis, typically favor the (Z)-alkene.[4]
Caption: Synthetic pathway for 8-Heptadecene via the Wittig Reaction.
Methodology:
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Preparation of the Phosphonium Ylide (Wittig Reagent):
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Step 1: Phosphonium Salt Formation. An alkyl halide is reacted with triphenylphosphine via an Sₙ2 reaction to form a phosphonium salt. For 8-heptadecene, this would involve reacting either 1-bromoheptane with nonyltriphenylphosphine or, more practically, reacting 1-bromooctane with triphenylphosphine to form octyltriphenylphosphonium bromide . The reaction is typically carried out in a suitable solvent like toluene or acetonitrile with heating.
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Step 2: Ylide Formation. The phosphonium salt is deprotonated using a strong base to form the phosphorus ylide. A very strong base, such as n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to -78 °C), is required. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with water or oxygen.
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Reaction with Carbonyl Compound:
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The second component required is an aldehyde or ketone. To synthesize 8-heptadecene, nonanal (a 9-carbon aldehyde) would be reacted with the ylide derived from 1-bromooctane.
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The aldehyde, dissolved in anhydrous THF, is added slowly to the solution of the ylide at low temperature. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours.
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-
Product Formation and Work-up:
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The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate.[7] This intermediate rapidly collapses to form the desired alkene (8-Heptadecene) and a stable byproduct, triphenylphosphine oxide.
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The reaction is quenched, typically by adding water. The product is then extracted into an organic solvent (e.g., diethyl ether or hexane).
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-
Purification:
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The major challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is often achieved through column chromatography on silica gel.
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The solvent is removed from the purified fractions under reduced pressure to yield the final product, 8-Heptadecene. The identity and purity of the product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile organic compounds like 8-Heptadecene in complex mixtures.
General Protocol:
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Instrumentation: An Agilent 7890A GC system coupled with a 7000A triple quadrupole mass spectrometer, or a similar system, can be used.
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For separating cis/trans isomers more effectively, a polar column like a DB-Wax may be employed.
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Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of approximately 1.0-1.2 mL/min.
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Oven Temperature Program: A temperature gradient is used to separate components. A typical program might be:
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Initial temperature: 50-60 °C, hold for 1-2 minutes.
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Ramp: Increase temperature at a rate of 3-10 °C/min to a final temperature of 250-300 °C.
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Final hold: Hold at the final temperature for 5-10 minutes.
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-
Injector: The sample is injected in split or splitless mode, with an injector temperature of 250 °C.
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Mass Spectrometer:
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Scan Range: m/z 40-500.
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Ion Source Temperature: 230 °C.
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-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST Mass Spectral Library) and by their retention indices.
Biological Activity and Significance
While 8-Heptadecene is not widely studied for pharmacological activity, it has been identified as a semiochemical in ecological systems. Specifically, (Z)-8-heptadecene has been identified as an electrophysiologically active compound in the orchid Ophrys insectifera. This compound is also present in its pollinator, the digger wasp Argogorytes mystaceus, suggesting a role in the chemical mimicry used by the orchid to attract its pollinator.
Additionally, a related compound, heptadecene-(8)-carbonic acid-(1), has been reported to possess antimicrobial and antioxidant activity, indicating that derivatives of the 8-heptadecene backbone may be of interest in drug development.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 8-Heptadecane | C17H34 | CID 520230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
